molecular formula C11H6N2O3S B1428196 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid CAS No. 1330764-05-0

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

Cat. No.: B1428196
CAS No.: 1330764-05-0
M. Wt: 246.24 g/mol
InChI Key: ZDEDEMQCBZTEDM-UHFFFAOYSA-N
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Description

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a heterocyclic compound that contains both thiazole and isoxazole rings. These rings are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid typically involves the formation of the thiazole and isoxazole rings followed by their fusion. One common method includes the reaction of a thiazole derivative with an isoxazole precursor under specific conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The isoxazole ring can be formed through the cyclization of β-keto oximes. The final step involves the coupling of these two rings, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.

    Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and 3,5-dimethylisoxazole.

Uniqueness

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is unique due to the presence of both thiazole and isoxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDEMQCBZTEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
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Reactant of Route 6
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

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